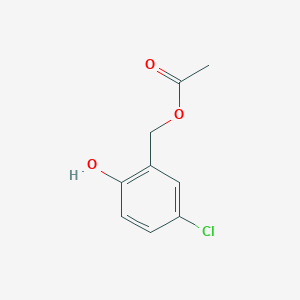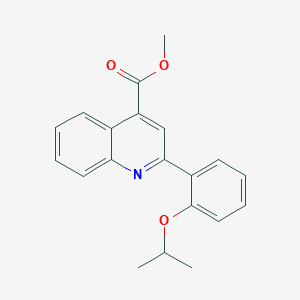
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EFMC, is a synthetic compound that belongs to the class of flavonoids. EFMC has been widely studied due to its potential therapeutic applications in various diseases.
科学的研究の応用
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis. Furthermore, this compound has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway. This compound also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In animal models of Alzheimer's disease, this compound improves cognitive function and memory by reducing oxidative stress and inflammation.
実験室実験の利点と制限
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments, including its high purity and stability, and its well-established synthesis method. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response experiments are necessary to determine the optimal concentration of this compound for each experiment.
将来の方向性
There are several future directions for 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one research. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as diabetes and cardiovascular disease. Another direction is to study the structure-activity relationship of this compound and its analogs to optimize its pharmacological properties. Furthermore, the development of this compound-based drug delivery systems could improve its bioavailability and reduce its potential toxicity. Finally, the investigation of this compound's effects on different cell types and in different animal models could provide a better understanding of its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves the condensation reaction of 4-hydroxycoumarin and 4-fluorobenzaldehyde in the presence of ethyl acetoacetate, followed by methylation and reduction. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)18(19(15)21)13-5-7-14(20)8-6-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSPBNFDFEUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)



![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)